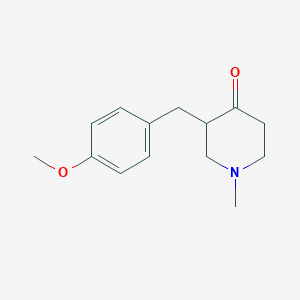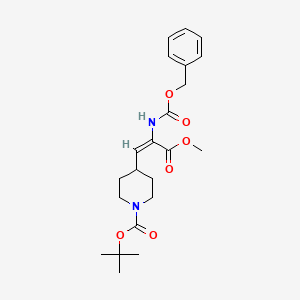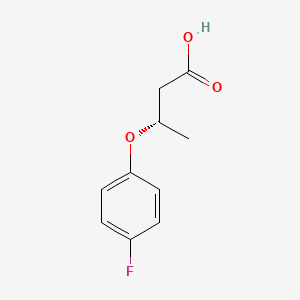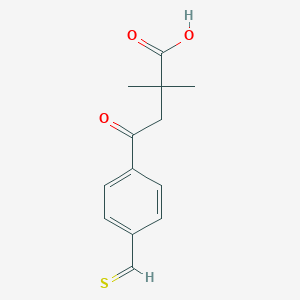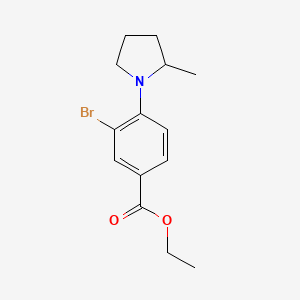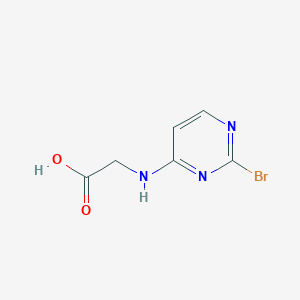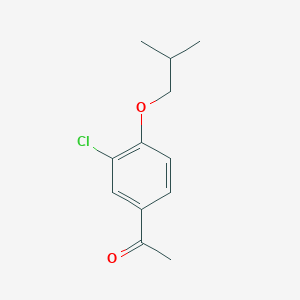![molecular formula C20H16ClNO3 B13089530 5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid is a complex organic compound that belongs to the class of picolinic acids. Picolinic acid is a derivative of pyridine with a carboxylic acid substituent at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel-Crafts acylation of a chlorinated biphenyl derivative, followed by methoxylation and subsequent coupling with picolinic acid. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Applications De Recherche Scientifique
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid involves its interaction with specific molecular targets, such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid include:
Picolinic acid: A simple derivative of pyridine with a carboxylic acid group at the 2-position.
Methyl picolinate: The methyl ester of picolinic acid.
6-Methylpicolinic acid: A derivative of picolinic acid with a methyl group at the 6-position.
Uniqueness
The uniqueness of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid lies in its complex structure, which combines a chlorinated biphenyl group with a methoxy substituent and a picolinic acid moiety
Propriétés
Formule moléculaire |
C20H16ClNO3 |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
5-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H16ClNO3/c1-25-19-8-6-13(9-14-5-7-18(20(23)24)22-12-14)10-17(19)15-3-2-4-16(21)11-15/h2-8,10-12H,9H2,1H3,(H,23,24) |
Clé InChI |
JIAVXICJYRCUTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=CN=C(C=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)
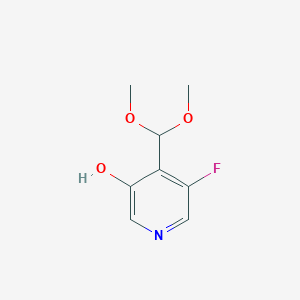
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
